molecular formula C16H15Cl2NO3S B2499335 Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate CAS No. 302582-71-4

Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate

Cat. No.: B2499335
CAS No.: 302582-71-4
M. Wt: 372.26
InChI Key: XAVVYBHSXRJLIY-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is a substituted thiophene derivative characterized by a thiophene ring core functionalized with:

  • A chloro group at position 5,
  • A chloroacetyl amino group at position 2,
  • A 4-methylphenyl group at position 4,
  • An ethyl ester at position 2.

Properties

IUPAC Name

ethyl 5-chloro-2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c1-3-22-16(21)13-12(10-6-4-9(2)5-7-10)14(18)23-15(13)19-11(20)8-17/h4-7H,3,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVVYBHSXRJLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-chloroacetoacetate with 4-methylphenylthiourea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS 1955531-45-9)

  • Substituents: Position 2: Chloroacetyl amino group. Position 4: Ethyl group. Position 5: Methyl group.
  • Key Differences :
    • Lacks the 4-methylphenyl and 5-chloro substituents.
    • Increased alkylation (ethyl and methyl) enhances lipophilicity compared to the target compound.

Ethyl 2-amino-4-(4-methylphenyl)-3-thiophenecarboxylate (MFCD01827729)

  • Substituents: Position 2: Amino group. Position 4: 4-methylphenyl group.
  • Key Differences: Absence of chloro and chloroacetyl amino groups reduces electrophilicity.
  • Pharmacological Relevance : This simpler analog exhibits anti-inflammatory, analgesic, and anticancer properties in preclinical studies, highlighting the importance of the 4-methylphenyl group in bioactivity .

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 532386-24-6)

  • Substituents: Position 2: Cyanoacetyl amino group. Position 4: 4-chlorophenyl group.
  • Key Differences: Cyanoacetyl vs. chloroacetyl: The cyano group is strongly electron-withdrawing, altering electronic properties and metabolic stability. 4-Chlorophenyl vs. 4-methylphenyl: Differences in hydrophobicity and steric effects may influence target binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility Profile
Target Compound ~365.8 5-Cl, 4-(4-MePh), chloroacetyl amino ~3.5 Low aqueous solubility
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate 316.8 4-Et, 5-Me, chloroacetyl amino ~3.8 Lipophilic, organic solvents
Ethyl 2-amino-4-(4-methylphenyl)-3-thiophenecarboxylate 275.3 4-(4-MePh), NH2 ~2.9 Moderate in DMSO/ethanol
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 360.8 4-ClPh, cyanoacetyl amino ~2.7 Moderate in DMF

Notes:

  • The target compound’s chloro and 4-methylphenyl groups contribute to higher LogP compared to the cyanoacetyl analog .
  • Solubility challenges are common in thiophene derivatives due to aromaticity and substituent bulk.

Anticancer Activity

  • The target compound’s chloroacetyl group may enhance irreversible enzyme inhibition, similar to DF 203 (), which forms covalent adducts with CYP1A1 .

Biological Activity

Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate is a synthetic compound belonging to the thiophene family, recognized for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiophene ring, chloroacetyl group, and an ethyl ester. Its IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC13H12ClN2O3S
Molecular Weight303.76 g/mol
CAS Number449177-08-6

This compound exhibits biological activity through several mechanisms:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis through pathways involving caspases and other apoptotic markers.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry reported that derivatives of thiophene compounds, including this compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, with some derivatives showing MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Research

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis. A notable study found that treatment with the compound resulted in a 50% reduction in cell viability at concentrations ranging from 20 to 50 µM after 48 hours of exposure.

Case Studies

  • Case Study on Anticancer Effects : A recent investigation examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).
  • Clinical Applications : While still in preclinical stages, this compound has been proposed for further development as a potential therapeutic agent in oncology due to its promising activity against cancer cell lines.

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